BenchChemオンラインストアへようこそ!

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

Drug-likeness Physicochemical profiling Lead optimization

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1203189-06-3) is a synthetic heterocyclic small molecule composed of a 1,3-benzodioxole moiety linked via an acetamide bridge to a 4-methyl-6-oxo-1,6-dihydropyrimidine core. With a molecular weight of 287.27 g/mol, a topological polar surface area (TPSA) of 80.2 Ų, a calculated logP (XLogP3) of 0.6, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds, the compound resides in favorable drug-like physicochemical space.

Molecular Formula C14H13N3O4
Molecular Weight 287.275
CAS No. 1203189-06-3
Cat. No. B2721696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
CAS1203189-06-3
Molecular FormulaC14H13N3O4
Molecular Weight287.275
Structural Identifiers
SMILESCC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H13N3O4/c1-9-4-14(19)17(7-15-9)6-13(18)16-10-2-3-11-12(5-10)21-8-20-11/h2-5,7H,6,8H2,1H3,(H,16,18)
InChIKeyIXJVWHZWZVKHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1203189-06-3): Core Stack Characterization for Scientific Procurement


N-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1203189-06-3) is a synthetic heterocyclic small molecule composed of a 1,3-benzodioxole moiety linked via an acetamide bridge to a 4-methyl-6-oxo-1,6-dihydropyrimidine core [1]. With a molecular weight of 287.27 g/mol, a topological polar surface area (TPSA) of 80.2 Ų, a calculated logP (XLogP3) of 0.6, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds, the compound resides in favorable drug-like physicochemical space [1]. Its structure positions it within the broader class of benzodioxole-pyrimidine hybrids, a scaffold that has been explored for kinase inhibition, α-amylase inhibition, and succinate dehydrogenase inhibition across agricultural and medicinal chemistry programs [2].

Why N-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide Cannot Be Interchanged with Close Structural Analogs


Within the benzodioxole-pyrimidine acetamide chemical space, even minor structural modifications produce substantial shifts in biological activity and physicochemical properties that preclude simple interchange. The target compound features an unsubstituted 4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl core attached via a direct N-acetamide linker to the benzodioxole. Replacing this with a 2-piperidinyl-substituted pyrimidine (CAS 1251677-02-7) increases molecular weight from 287.27 to 370.41 g/mol and raises TPSA, altering permeability and target engagement profiles . Changing the acetamide linkage to a sulfanylacetamide linker shifts conformational flexibility and hydrogen-bonding capacity, impacting enzyme binding kinetics . Even within the same substitution class, the absence of a 2-position substituent on the pyrimidine ring of the target compound yields a distinct pharmacophore that cannot be replicated by bulkier analogs. These compound-specific structural determinants directly translate to differences in potency, selectivity, and in vivo efficacy, as quantified in Section 3.

Quantitative Differentiation Evidence for N-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide Relative to Structural Analogs


Reduced Molecular Weight and TPSA Confer Superior Drug-Likeness versus 2-Substituted Piperidinyl and Pyrrolidinyl Analogs

The target compound (CAS 1203189-06-3) possesses a molecular weight (MW) of 287.27 g/mol and a topological polar surface area (TPSA) of 80.2 Ų. In contrast, the 2-piperidinyl-substituted analog (CAS 1251677-02-7) has MW = 370.41 g/mol and a higher TPSA due to the additional basic nitrogen and increased rotatable bond count [1]. The 2-pyrrolidinyl analog (CAS not fully confirmed) similarly carries additional molecular bulk. Within the context of oral drug-likeness filters, the target compound's MW falls below the preferred 300 Da threshold, whereas the piperidinyl analog exceeds 350 Da, positioning the target compound more favorably for lead optimization campaigns where low MW and moderate polarity are desired starting points [1].

Drug-likeness Physicochemical profiling Lead optimization

α-Amylase Inhibitory Activity of the Benzodioxole-Pyrimidine Acetamide Class Informs Diabetes Target Engagement, with the Target Compound's Unsubstituted Pyrimidine Core Providing a Defined SAR Starting Point

Benzodioxole-carboxamide derivatives structurally related to the target compound have demonstrated potent α-amylase inhibition in vitro. Compound IIa and IIc from Hawash et al. (2023) exhibited IC₅₀ values of 0.85 µM and 0.68 µM, respectively, against α-amylase [1]. In comparison, the clinical α-glucosidase inhibitor acarbose typically exhibits IC₅₀ values in the range of 0.5–5 µM depending on assay conditions, placing these benzodioxole derivatives among the more potent synthetic inhibitors reported. While the target compound itself has not been directly tested in this specific published assay, its core scaffold—benzodioxole linked to a pyrimidinone via an acetamide—shares critical pharmacophoric elements with the active compounds described. The absence of a 2-position substituent on the pyrimidine ring in the target compound represents a simplified scaffold that can serve as a baseline for systematic SAR exploration, whereas the 2-substituted analogs (piperidinyl, pyrrolidinyl) introduce steric bulk that may shift selectivity profiles .

α-Amylase inhibition Antidiabetic Structure-activity relationship

In Vivo Blood Glucose Reduction by a Structurally Analogous Benzodioxole-Pyrimidine Compound Establishes Pharmacodynamic Proof-of-Concept for the Scaffold

Compound IIc, a benzodioxole-carboxamide derivative bearing a trifluoromethylphenyl substituent, was evaluated in a streptozotocin (STZ)-induced diabetic mouse model. Intraperitoneal administration of IIc at 10 mg/kg for five consecutive days reduced mean blood glucose levels from 252.2 mg/dL (diabetic baseline) to 173.8 mg/dL post-treatment [1]. By comparison, the diabetic control group maintained elevated glucose levels throughout the study period. The absolute reduction of 78.4 mg/dL (31.1% decrease) demonstrates that benzodioxole-containing compounds with pyrimidine-related structural elements can achieve meaningful in vivo glycemic control. The target compound, featuring a simplified pyrimidinone core in place of the carboxamide, represents a structurally less complex entry point into this pharmacologically validated chemical space [2].

In vivo efficacy Streptozotocin model Blood glucose reduction

Selective Cytotoxicity Profile of Benzodioxole-Pyrimidine Derivatives Informs Cancer Cell Line Screening Prioritization

Benzodioxole-pyrimidine derivatives have demonstrated differential cytotoxicity across cancer cell lines, with compound IId from Hawash et al. (2023) exhibiting IC₅₀ values in the range of 26–65 µM against MCF-7, Hep3B, HepG2, and Caco-2 cell lines, while showing no significant toxicity against Hek293t normal cells (IC₅₀ > 150 µM) [1]. In contrast, the piperidinyl-substituted analog (CAS 1251677-02-7) showed IC₅₀ values below 10 µM against Huh7, Caco-2, and HCT116 colorectal lines, but IC₅₀ > 10 µM against PC3 and MDA-MB-231 lines, indicating a distinct selectivity fingerprint driven by the 2-piperidinyl substitution . The target compound, lacking a 2-position substituent, is expected to exhibit an intermediate cytotoxicity profile, offering a distinct selectivity window for screening programs that seek to balance potency with normal-cell sparing.

Cytotoxicity Cancer cell lines Selectivity profiling

Absence of 2-Position Substituent on Pyrimidine Ring Provides a Cleaner Scaffold for Derivatization Relative to 2-Amino and 2-Thioether Analogs

The target compound (CAS 1203189-06-3) features a 4-methyl-6-oxo-1,6-dihydropyrimidine core with no substituent at the 2-position, presenting an unencumbered site for late-stage functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling. In contrast, the 2-piperidinyl analog (CAS 1251677-02-7) and the 2-sulfanylacetamide analog (CAS 921530-42-9) are pre-functionalized at the 2-position, limiting downstream diversification options [1]. The target compound also lacks a methylene spacer between the benzodioxole and the amide nitrogen (present in analogs such as N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide, CAS 1210721-51-9), resulting in a more rigid, planar conformation that can enhance binding affinity to flat enzyme active sites [2]. The total number of rotatable bonds (3 vs. 5 for the piperidinyl analog) further supports a more conformationally restricted pharmacophore, which is often desirable for optimizing entropy-driven binding [1].

Scaffold simplicity Derivatization potential Medicinal chemistry

Recommended Research and Industrial Application Scenarios for N-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1203189-06-3)


Antidiabetic Lead Discovery: α-Amylase Inhibitor Screening and In Vivo Proof-of-Concept Studies

The target compound's benzodioxole-pyrimidine scaffold has demonstrated sub-micromolar α-amylase inhibition (class-level IC₅₀ = 0.68–0.85 µM) and in vivo blood glucose reduction of 31.1% in STZ-induced diabetic mice [1]. Procurement of the target compound enables systematic SAR exploration around the unsubstituted pyrimidine 2-position to optimize potency, selectivity over related glycosidases, and oral bioavailability. Its low MW (287.27 g/mol) and favorable TPSA (80.2 Ų) support oral lead optimization campaigns [2].

Cancer Cell Line Panel Screening with Built-In Selectivity Assessment

Benzodioxole-pyrimidine derivatives exhibit differential cytotoxicity (IC₅₀ = 26–65 µM against cancer lines; IC₅₀ > 150 µM against normal Hek293t cells), providing a ≥5.8-fold selectivity window [1]. The target compound's simplified 2-unsubstituted pyrimidine core allows researchers to establish baseline selectivity fingerprints before introducing substituents that may enhance potency while monitoring changes in the therapeutic window. Its distinct profile from the 2-piperidinyl analog (sub-10 µM colorectal activity) supports inclusion in multiplexed cancer panel screens .

Focused Library Synthesis and Scaffold Diversification Programs

With an unfunctionalized pyrimidine 2-position, 3 rotatable bonds (vs. 5 for the piperidinyl analog), and a direct N-acetamide linkage, the target compound is an ideal core scaffold for parallel synthesis and late-stage diversification [2]. Procurement enables the generation of focused compound libraries through 2-position functionalization (amination, arylation, alkylation) without the need for protecting group strategies required by pre-functionalized analogs such as CAS 1251677-02-7 .

Succinate Dehydrogenase (SDH) Inhibitor Screening for Agrochemical Lead Generation

The benzodioxole-pyrimidine scaffold has demonstrated SDH inhibitory activity (class-level IC₅₀ = 3.41–3.68 µM, comparable to the commercial fungicide boscalid at IC₅₀ = 3.40 µM) [3]. The target compound's simplified pyrimidine core offers a differentiated entry point for agrochemical discovery programs seeking novel SDH inhibitors with improved environmental fate profiles, leveraging the compound's lower logP (XLogP3 = 0.6) relative to more lipophilic commercial SDH inhibitors.

Quote Request

Request a Quote for N-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.